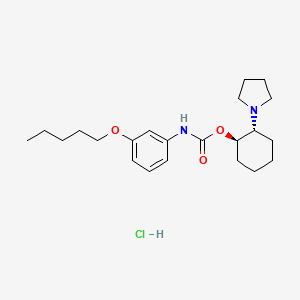
Pentakain hydrochlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentakain hydrochlorid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a hydrochloride salt form of a specific active ingredient, which enhances its solubility and stability, making it suitable for various formulations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentakain hydrochlorid typically involves a multi-step chemical process. The initial step often includes the preparation of the base compound, followed by its conversion into the hydrochloride salt. The reaction conditions usually involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pentakain hydrochlorid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pentakain hydrochlorid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: this compound is investigated for its potential therapeutic effects and is used in the formulation of certain medications.
Industry: It finds applications in the manufacturing of various industrial products due to its chemical properties.
Mechanism of Action
The mechanism of action of Pentakain hydrochlorid involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Pentakain hydrochlorid include other hydrochloride salts of active ingredients, such as:
- Lidocaine hydrochloride
- Procaine hydrochloride
- Bupivacaine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which may confer specific properties such as solubility, stability, and efficacy in certain applications. Its distinct mechanism of action and the range of reactions it undergoes also contribute to its uniqueness.
Properties
CAS No. |
77656-21-4 |
|---|---|
Molecular Formula |
C22H35ClN2O3 |
Molecular Weight |
411.0 g/mol |
IUPAC Name |
[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H34N2O3.ClH/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24;/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25);1H/t20-,21-;/m1./s1 |
InChI Key |
BSMUOLWVMZUZON-MUCZFFFMSA-N |
Isomeric SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3.Cl |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


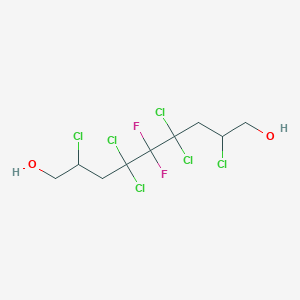
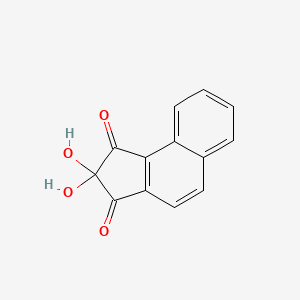
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

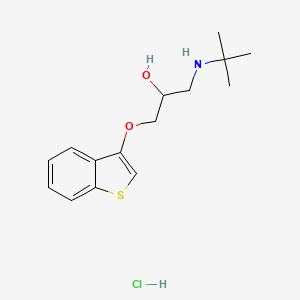


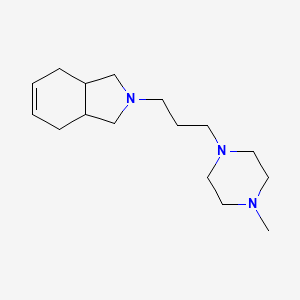
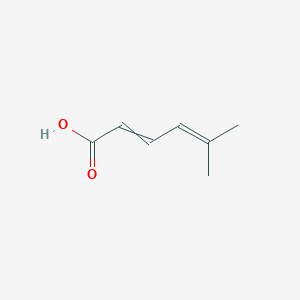

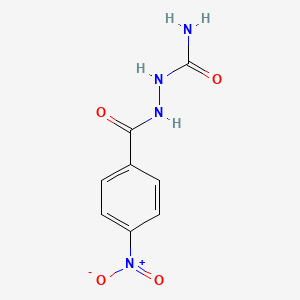
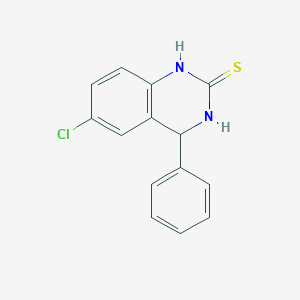

![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
